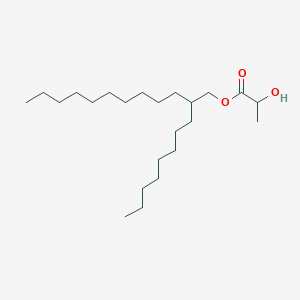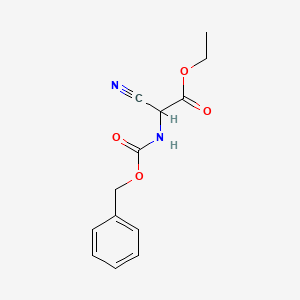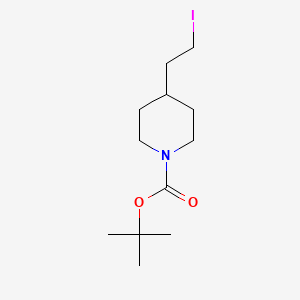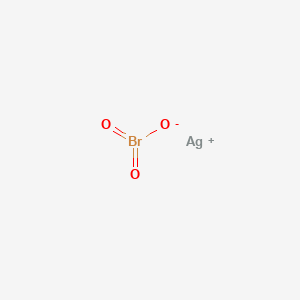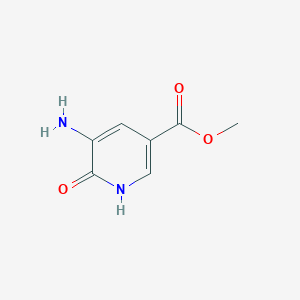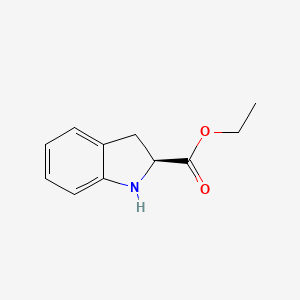
Tert-butyl Chloroformate
Übersicht
Beschreibung
Tert-butyl chloroformate: is an organic compound with the chemical formula C₅H₉ClO₂ . It is a colorless to yellow liquid with a pungent odor. This compound is commonly used in organic synthesis, particularly in the preparation of carbamates and as a reagent for introducing the tert-butoxycarbonyl (Boc) protecting group in amino acids and peptides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reaction with Phosgene: Tert-butyl chloroformate can be synthesized by reacting tert-butyl alcohol with phosgene in the presence of a base such as pyridine.
Reaction with Chloroformic Acid: Another method involves the reaction of tert-butyl alcohol with chloroformic acid.
Industrial Production Methods: Industrial production of this compound generally follows the phosgene route due to its efficiency and scalability. The process involves careful handling of phosgene, a toxic and hazardous gas, under controlled conditions to ensure safety and high yield .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Tert-butyl chloroformate undergoes nucleophilic substitution reactions with amines to form carbamates.
Hydrolysis: In the presence of water, this compound hydrolyzes to form tert-butyl alcohol, carbon dioxide, and hydrogen chloride.
Reaction with Alcohols: It reacts with alcohols to form carbonate esters.
Common Reagents and Conditions:
Amines: Used in the formation of carbamates.
Water: For hydrolysis reactions.
Alcohols: For the formation of carbonate esters.
Bases: Such as pyridine, to neutralize the hydrochloric acid formed during reactions.
Major Products:
Carbamates: Formed from reactions with amines.
Carbonate Esters: Formed from reactions with alcohols.
Tert-butyl Alcohol: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Protecting Groups: Tert-butyl chloroformate is widely used to introduce the tert-butoxycarbonyl (Boc) protecting group in amino acids and peptides, which is crucial in peptide synthesis.
Carbamate Synthesis: It is used in the synthesis of carbamates, which are important intermediates in organic synthesis.
Biology and Medicine:
Drug Development: Carbamates derived from this compound are used in the development of pharmaceuticals, including enzyme inhibitors and other bioactive compounds.
Industry:
Wirkmechanismus
Mechanism: Tert-butyl chloroformate reacts with nucleophiles such as amines and alcohols through a nucleophilic substitution mechanism. The carbonyl carbon in this compound is electrophilic, making it susceptible to attack by nucleophiles. The reaction typically proceeds via the formation of a tetrahedral intermediate, followed by the elimination of hydrogen chloride .
Molecular Targets and Pathways:
Nucleophilic Attack: The primary molecular target is the carbonyl carbon, which undergoes nucleophilic attack by amines or alcohols.
Formation of Carbamates and Carbonate Esters: These reactions are facilitated by the presence of bases that neutralize the hydrochloric acid formed during the reaction.
Vergleich Mit ähnlichen Verbindungen
Methyl Chloroformate: Similar in reactivity but forms methyl esters instead of tert-butyl esters.
Ethyl Chloroformate: Similar in reactivity but forms ethyl esters.
Isopropyl Chloroformate: Similar in reactivity but forms isopropyl esters.
Uniqueness: Tert-butyl chloroformate is unique due to its ability to introduce the tert-butoxycarbonyl (Boc) protecting group, which is widely used in peptide synthesis. This protecting group is stable under acidic conditions but can be removed under mild basic conditions, making it highly versatile in organic synthesis .
Eigenschaften
IUPAC Name |
tert-butyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-5(2,3)8-4(6)7/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJDEOLXODWCGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432775 | |
| Record name | Tert-butyl Chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24608-52-4 | |
| Record name | Tert-butyl Chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


